molecular formula C12H14BrNO3S3 B2541199 5-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-sulfonamide CAS No. 2097860-75-6

5-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-sulfonamide

Cat. No.: B2541199
CAS No.: 2097860-75-6
M. Wt: 396.33
InChI Key: PGMCTLXDOKQXGP-UHFFFAOYSA-N
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Description

5-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-sulfonamide is a synthetic thiophene sulfonamide derivative intended for research applications. Compounds within this chemical class have garnered significant interest in medicinal chemistry due to their demonstrated antibacterial properties. Recent studies on structurally similar 5-bromo-N-alkylthiophene-2-sulfonamides have shown exceptional potency against multidrug-resistant bacterial strains, including New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae , with one analog reporting a remarkably low MIC value of 0.39 µg/mL . The proposed mechanism of action for sulfonamide-based antibacterials typically involves the inhibition of the bacterial folate synthesis pathway, acting as competitive antagonists to 4-aminobenzoic acid (PABA), which leads to a bacteriostatic effect . Beyond antimicrobial applications, thiophene sulfonamides are also investigated as inhibitors for enzymes like carbonic anhydrase, exploring their potential in other therapeutic areas . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-bromo-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S3/c1-12(15,6-9-4-5-18-7-9)8-14-20(16,17)11-3-2-10(13)19-11/h2-5,7,14-15H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMCTLXDOKQXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-sulfonamide typically involves multiple steps. One common method includes the bromination of thiophene derivatives followed by sulfonamide formation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonamide precursors under controlled temperatures and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 5-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-sulfonamide typically involves the Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient formation of thiophene-based derivatives with varying substituents, which can enhance their biological properties. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compounds .

Antimicrobial Activity

One of the most significant applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives containing thiophene moieties exhibit potent activity against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. For instance, a study reported that a related compound displayed a minimum inhibitory concentration (MIC) of 0.39 μg/mL against clinically isolated strains . This suggests that compounds like this compound could serve as lead compounds for developing new antibiotics.

Anticancer Potential

Thiophene derivatives have also been investigated for their anticancer activities. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. In vitro studies have shown that certain thiophene sulfonamides can induce apoptosis in cancer cells by disrupting cellular signaling pathways . This positions the compound as a candidate for further development in cancer therapeutics.

Spasmolytic Activity

The spasmolytic effects of thiophene derivatives have been documented, indicating potential applications in treating gastrointestinal disorders. Compounds derived from 5-bromothiophene have shown promising results in relaxing smooth muscle tissues, which could lead to therapeutic applications in conditions like irritable bowel syndrome .

Case Studies

Study Application Findings
Study on Antimicrobial Activity AntimicrobialCompound showed MIC of 0.39 μg/mL against resistant Klebsiella pneumoniae.
Investigation of Anticancer Properties AnticancerInduced apoptosis in various cancer cell lines; potential for drug development.
Research on Spasmolytic Effects Gastrointestinal DisordersDemonstrated significant relaxation of smooth muscle tissues in vitro.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical Properties

Property Target Compound 5-Bromo-N-propylthiophene-2-sulfonamide USP Duloxetine Related Compound F
Molecular Weight (g/mol) ~400 (estimated) ~280 333.88 (hydrochloride salt)
Solubility Moderate (hydroxyl enhances aqueous solubility) Low (non-polar alkyl chain) Low (lipophilic naphthalene group)
Key Functional Groups Br, sulfonamide, hydroxyl, thiophene Br, sulfonamide, propyl Thiophen-3-yl, naphthalene ether, amine
Stability Prone to oxidation (hydroxyl) Stable under standard conditions Stable (protected amine as hydrochloride)

Spectroscopic Features :

  • NMR: The hydroxyl proton (~1–5 ppm) and thiophene protons (distinct splitting patterns at 6–8 ppm) differentiate the target from non-hydroxylated analogs. Bromine causes deshielding of adjacent protons .
  • MS : Bromine’s isotopic signature (1:1 ratio for M⁺ and M+2 peaks) confirms its presence .

Reactivity and Functionalization Potential

  • Bromine: Enables Suzuki-Miyaura couplings, contrasting with non-brominated analogs like USP Duloxetine derivatives .
  • Hydroxyl Group : Participates in hydrogen bonding and esterification, unlike simpler alkyl sulfonamides .
  • Thiophene Substituent : The 3-position on thiophene may alter electronic effects compared to 2-substituted analogs (e.g., USP compounds with thiophen-2-yl groups) .

Computational and Crystallographic Insights

  • DFT Calculations: The electron-withdrawing bromine lowers the LUMO energy, increasing electrophilicity relative to non-brominated compounds .
  • Crystallography : SHELX software could resolve hydrogen-bonding networks involving the hydroxyl group, absent in propyl or naphthalene-containing analogs.

Biological Activity

5-Bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-sulfonamide is a complex organic compound notable for its significant biological activities, particularly in the realm of antimicrobial applications. This sulfonamide derivative exhibits promising efficacy against resistant bacterial strains, making it a potential candidate for therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅BrN₂O₂S₃. Its structure includes:

  • A bromine atom which enhances its reactivity.
  • A sulfonamide group that is crucial for its biological activity.
  • A thiophene ring , which contributes to its pharmacological properties.

Research indicates that this compound may exert its antibacterial effects by disrupting bacterial cell wall synthesis or inhibiting critical enzymatic pathways necessary for bacterial survival. Specifically, it has shown activity against New Delhi Metallo-beta-lactamase (NDM-1) producing Klebsiella pneumoniae, a significant concern in antibiotic resistance .

Biological Activity

The compound's biological activity can be summarized as follows:

Activity Details
Antimicrobial Effective against resistant strains, including NDM-producing Klebsiella pneumoniae with MIC values as low as 0.39 μg/mL .
Enzyme Inhibition Exhibits noncompetitive inhibition on human carbonic anhydrase isoenzymes, with IC50 values ranging from 69 nM to 70 µM for hCA-I and 23.4 nM to 1.405 µM for hCA-II .
Binding Interactions Demonstrates favorable hydrogen bonding and hydrophobic interactions with target proteins involved in resistance mechanisms .

Case Studies

  • In Vitro Antimicrobial Evaluation : In a study assessing the antimicrobial properties of various thiophene-based sulfonamides, this compound was highlighted for its low MIC and MBC values against resistant strains, suggesting its potential as an alternative treatment option .
  • Enzyme Interaction Studies : A study focused on the interaction of thiophene-based sulfonamides with human carbonic anhydrases revealed that this compound effectively binds outside the catalytic site, indicating a unique mechanism of action that warrants further investigation .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Biological Activity
5-Bromo-N-propylthiophene-2-sulfonamideSimilar thiophene and sulfonamide groupsAntimicrobial activity against resistant strains
5-Bromo-N-(4-chlorobenzyl)thiophene-2-sulfonamideContains a chlorobenzyl substituentEffective against Gram-positive bacteria
5-Bromo-N-(pyridin-4-yl)thiophene-2-sulfonamidePyridine instead of alkyl groupExhibits anti-inflammatory properties

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